molecular formula C21H16F3N5O2 B11194049 2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11194049
M. Wt: 427.4 g/mol
InChI Key: QNIVTMHCCGCLHV-UHFFFAOYSA-N
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Description

2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the phenyl and trifluoromethylphenyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ketones to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}-N-[4-(METHYL)PHENYL]ACETAMIDE
  • **2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}-N-[4-(CHLORO)PHENYL]ACETAMIDE

Uniqueness

The uniqueness of 2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H16F3N5O2

Molecular Weight

427.4 g/mol

IUPAC Name

2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C21H16F3N5O2/c1-13-25-17(14-5-3-2-4-6-14)11-18-27-28(20(31)29(13)18)12-19(30)26-16-9-7-15(8-10-16)21(22,23)24/h2-11H,12H2,1H3,(H,26,30)

InChI Key

QNIVTMHCCGCLHV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

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